molecular formula C26H24FN3O2S B2909414 4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE CAS No. 866847-46-3

4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2909414
CAS No.: 866847-46-3
M. Wt: 461.56
InChI Key: AJBNHHCQFQOTHY-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at position 3 with a 4-methylbenzenesulfonyl group and at position 4 with a 4-(2-fluorophenyl)piperazinyl moiety. Its molecular formula is C25H21ClFN3O2S (monoisotopic mass: 481.97 g/mol), and it is characterized by a sulfonamide linker and a fluorinated aryl-piperazine group .

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S/c1-19-10-12-20(13-11-19)33(31,32)25-18-28-23-8-4-2-6-21(23)26(25)30-16-14-29(15-17-30)24-9-5-3-7-22(24)27/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBNHHCQFQOTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions. The resulting quinoline is then tosylated using tosyl chloride in the presence of a base such as pyridine.

The next step involves the introduction of the piperazine ring. This can be achieved through a nucleophilic substitution reaction where the tosylated quinoline is reacted with 1-(2-fluorophenyl)piperazine under basic conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where the fluorophenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

The 4-methylbenzenesulfonyl group in the target compound distinguishes it from analogues with different sulfonyl substituents:

  • 3-(4-Chlorophenylsulfonyl)quinoline derivatives (e.g., 8-acetamino-3-(4-chlorophenylsulfonyl)quinoline from ): The chloro substituent increases electronegativity and may enhance binding to hydrophobic pockets compared to the methyl group in the target compound.
Table 1: Sulfonyl Substituent Effects
Compound Sulfonyl Group Key Property Differences
Target compound 4-Methylphenyl Moderate lipophilicity, stability
3-(4-Chlorophenylsulfonyl)quinoline 4-Chlorophenyl Higher electronegativity
3-(4-Methoxyphenylsulfonyl)quinoline 4-Methoxyphenyl Increased solubility

Piperazine Ring Modifications

The 4-(2-fluorophenyl)piperazine moiety is critical for receptor interactions. Comparisons include:

  • 4-Phenylpiperazine derivatives (e.g., 2-(4-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline from ): Non-fluorinated aryl groups lack the electron-withdrawing effects of fluorine, which may alter binding kinetics .
Table 2: Piperazine Substituent Variations
Compound Piperazine Group Pharmacological Implications
Target compound 4-(2-Fluorophenyl)piperazine Enhanced receptor affinity
4-Phenylpiperazine derivatives 4-Phenylpiperazine Reduced electronegativity
Thienyl-substituted analogues 8-(2-Thienyl)piperazine Improved π-π interactions

Quinoline Core Modifications

  • Positional Isomerism: The target compound’s substituents at positions 3 and 4 contrast with analogues like 8-(2-fluorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline (), where substituents are at positions 2 and 6. Such positional changes can drastically alter steric and electronic profiles .
  • Methyl vs. Methoxy Groups: 4-Methylquinoline derivatives (e.g., ) exhibit higher metabolic stability than methoxy-substituted quinolines, which are prone to demethylation .

Key Structural and Functional Insights

  • Lipophilicity : The 4-methylbenzenesulfonyl group balances lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to polar methoxy or charged groups.
  • Fluorine Effects : The 2-fluorophenyl group enhances metabolic stability and receptor binding via reduced CYP450-mediated metabolism and strengthened hydrophobic interactions .
  • Steric Considerations: Substituents at quinoline positions 3 and 4 minimize steric clashes in planar receptor-binding sites compared to bulkier groups at positions 2 or 7.

Biological Activity

4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula C20H24FN3O2SC_{20}H_{24}FN_3O_2S and its structure features a quinoline core substituted with a piperazine moiety and a sulfonyl group. The presence of the fluorophenyl group is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : It has shown promising results against certain bacterial strains.
  • Inhibition of Nucleoside Transporters : Specifically, it acts as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial in nucleotide synthesis and regulation.

The primary mechanism involves the inhibition of ENTs, particularly ENT2, which plays a vital role in cellular uptake of nucleosides. In vitro studies have demonstrated that the compound reduces the uptake of uridine in cells expressing these transporters, indicating its potential as a therapeutic agent in conditions where nucleoside transport is dysregulated.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the piperazine and quinoline rings significantly affect biological activity. The presence of halogen substituents, such as fluorine, enhances inhibitory potency against ENTs. For instance, variations in the benzene moiety adjacent to the piperazine can either enhance or diminish activity depending on the specific substituents used.

Case Studies

  • Inhibition Studies : A study involving the compound's analogs showed that certain modifications led to increased selectivity for ENT2 over ENT1. For example, compounds with methyl or ethyl substitutions at specific positions on the benzene ring exhibited enhanced inhibitory effects on both transporters without affecting cell viability .
  • Antibacterial Activity : In another investigation, derivatives of this compound were synthesized and screened for antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives possessed significant antibacterial activity, potentially due to their ability to disrupt bacterial nucleoside transport systems .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialEffective against specific bacterial strains
ENT InhibitionSelectively inhibits ENT1 and ENT2
Structure-Activity InsightsModifications impact potency and selectivity

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